molecular formula C9H14N2 B1361116 (2-Ethyl-6-methylphenyl)hydrazine CAS No. 74404-34-5

(2-Ethyl-6-methylphenyl)hydrazine

Cat. No. B1361116
CAS RN: 74404-34-5
M. Wt: 150.22 g/mol
InChI Key: RNOZNCRHRYXBTD-UHFFFAOYSA-N
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Description

“(2-Ethyl-6-methylphenyl)hydrazine” is a chemical compound with the molecular formula C9H14N2 . It is also known as “(2-Ethyl-6-methylphenyl)hydrazine hydrochloride” with the molecular formula C9H15ClN2 .


Molecular Structure Analysis

The molecular structure of “(2-Ethyl-6-methylphenyl)hydrazine” can be represented by the InChI code: InChI=1S/C9H14N2.ClH/c1-3-8-6-4-5-7 (2)9 (8)11-10;/h4-6,11H,3,10H2,1-2H3;1H . The Canonical SMILES representation is CCC1=CC=CC (=C1NN)C.Cl .


Physical And Chemical Properties Analysis

“(2-Ethyl-6-methylphenyl)hydrazine” has a molecular weight of 186.68 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 2 . The Exact Mass is 186.0923762 g/mol . The Topological Polar Surface Area is 38 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

  • Synthesis of Novel Compounds : (2-Ethyl-6-methylphenyl)hydrazine derivatives are used in the synthesis of various novel organic compounds. For instance, it has been utilized in the synthesis of novel 3H-Quinazolin-4-ones containing pyrazolinone, pyrazole, and pyrimidinone moieties, which are identified using various spectroscopic methods (Saleh et al., 2003).

  • Chemical Synthesis and Characterization : The compound is involved in the preparation of new pyrimidines and pyrazoles derivatives. These derivatives have been characterized based on IR, 1HNMR, and mass spectral data and evaluated for antimicrobial and analgesic activities (Tirlapur & Noubade, 2010).

  • Preparation of Pyranopyrazoles : It's used in green, efficient methods for preparing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This preparation uses a one-pot four-component condensation reaction, highlighting its role in facilitating complex organic syntheses (Zolfigol et al., 2013).

  • Nanosized Catalyst Synthesis : The compound is used in the synthesis of nanosized magnesium oxide, acting as a highly effective heterogeneous base catalyst. This facilitates the synthesis of pyranopyrazole derivatives in excellent yields and short experimental times (Babaie & Sheibani, 2011).

  • Detection in Biological Samples : It plays a crucial role in the development of ratiometric fluorescent probes for the detection of hydrazine in biological samples, such as live-cell imaging (Goswami et al., 2013).

  • Anticancer Potential : Some studies have focused on synthesizing derivatives of (2-Ethyl-6-methylphenyl)hydrazine to investigate their anticancer potential. For example, research has synthesized nanomolar-active derivatives against breast cancer cell lines (Prasetiawati et al., 2022).

properties

IUPAC Name

(2-ethyl-6-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-8-6-4-5-7(2)9(8)11-10/h4-6,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOZNCRHRYXBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342691
Record name (2-ethyl-6-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-6-methylphenyl)hydrazine

CAS RN

74404-34-5
Record name (2-Ethyl-6-methylphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74404-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-ethyl-6-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Yang, S Hou, W He, B Cheng, P Jiao, J Xu - Tetrahedron, 2016 - Elsevier
The regioselectivity of the o-semidine, p-semidine, and diphenyline rearrangements of unsymmetrical N,N′-diarylhydrazines was studied experimentally. The results indicate that their …
Number of citations: 20 www.sciencedirect.com
B Miller, ER Matjeka - Journal of the American Chemical Society, 1980 - ACS Publications
… The solution was concentrated on a steam bath and cooled to yield 14.8 g (0.080 mol, 32%) of 2-ethyl-6-methylphenylhydrazine hydrochloride as white crystals. The crystalline …
Number of citations: 24 pubs.acs.org

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